Methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) vs. Ethyl 4-bromo-5-methylpicolinate: A Quantitative Comparison of Lipophilicity (LogP)
The methyl ester derivative demonstrates a lower predicted lipophilicity (consensus Log P 1.98) compared to the ethyl ester analog (predicted XLogP3-AA 2.5), which influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery. This difference stems from the increased size and lipophilicity of the ethyl group relative to the methyl group .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 1.98 |
| Comparator Or Baseline | Ethyl 4-bromo-5-methylpicolinate (PubChem CID 71721278): XLogP3-AA 2.5 |
| Quantified Difference | A difference of -0.52 log units |
| Conditions | In silico prediction using consensus method from Bidepharm product data and XLogP3 from PubChem, respectively. |
Why This Matters
Lower lipophilicity can lead to improved aqueous solubility and reduced non-specific binding, a critical factor in optimizing lead compounds for better pharmacokinetic properties.
- [1] PubChem. Ethyl 4-bromo-5-methylpicolinate. Compound Summary for CID 71721278. View Source
